4-(4-Bromophenyl)pyrimidine chemical properties and structure
4-(4-Bromophenyl)pyrimidine chemical properties and structure
The following technical guide details the chemical architecture, synthesis, and applications of 4-(4-Bromophenyl)pyrimidine , a critical heteroaryl scaffold in medicinal chemistry and organic materials science.
Structure, Synthesis, and Reactivity Profile
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
4-(4-Bromophenyl)pyrimidine is a biaryl system consisting of an electron-deficient pyrimidine ring coupled at the C4 position to a 4-bromophenyl moiety. This specific connectivity creates a "push-pull" electronic system where the pyrimidine ring acts as a strong electron-withdrawing group (EWG), significantly influencing the electronic density of the attached phenyl ring and the lability of the bromine substituent.
| Property | Data / Prediction |
| IUPAC Name | 4-(4-Bromophenyl)pyrimidine |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| SMILES | BrC1=CC=C(C2=NC=NC=C2)C=C1 |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 136–140 °C (Estimated based on 2-isomer analogue [1]) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMSO; Insoluble in H₂O |
| pKa (Conjugate Acid) | ~1.5–2.0 (Pyrimidine N1/N3 protonation) |
Electronic Characterization[3]
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Pyrimidine Core: The 1,3-diazine ring is highly π-deficient, making it susceptible to nucleophilic attack (SₙAr) and resistant to electrophilic substitution.
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Bromophenyl Substituent: The bromine atom at the para position serves as a reliable handle for further cross-coupling (Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the pyrimidine ring inductively deactivates the phenyl ring, potentially stabilizing the C-Br bond against oxidative addition compared to electron-rich aryl bromides, though it remains reactive under standard catalytic conditions.
Part 2: Synthetic Methodologies
Synthesis of 4-(4-Bromophenyl)pyrimidine requires high chemoselectivity to establish the biaryl bond without reacting the bromine atom intended for future functionalization.
The Selectivity Challenge
A direct Suzuki coupling between 4-chloropyrimidine and 4-bromophenylboronic acid poses a risk of polymerization or bis-coupling because the product contains a reactive aryl bromide.
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Standard Route: 4-Chloropyrimidine + 4-Bromophenylboronic acid.
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High-Fidelity Route (Recommended): Coupling 4-Pyrimidineboronic acid (or stannane) with 1-Bromo-4-iodobenzene .
Protocol: Selective Suzuki-Miyaura Coupling
This protocol utilizes the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds. Palladium(0) undergoes oxidative addition to the C-I bond significantly faster than the C-Br bond, preserving the bromine handle.
Reagents:
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Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)
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Nucleophile: 4-Pyrimidineboronic acid pinacol ester (1.1 equiv)
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Base: K₂CO₃ (2.0 M aq. solution)
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Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
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Degassing: Charge a Schlenk flask with 1-bromo-4-iodobenzene, boronate ester, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
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Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.
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Reaction: Heat to 60–70 °C (Keep below 80°C to prevent activation of the bromide). Monitor by TLC/LC-MS for consumption of the iodide.
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Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Synthesis Visualization
The following diagram illustrates the chemoselective pathway, highlighting the preservation of the bromine atom.
Caption: Chemoselective synthesis exploiting the kinetic reactivity gap between Aryl-Iodide and Aryl-Bromide bonds.
Part 3: Reactivity & Applications[1][2][8][9]
Reactivity Profile
The molecule possesses two distinct "handles" for orthogonal functionalization:
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The Bromine Handle (C4'): Available for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to extend conjugation or add amines.
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The Pyrimidine Nitrogen (N1/N3): Available for coordination chemistry (Ir/Pt complexes for OLEDs) or N-alkylation to form salts.
Caption: Divergent synthetic pathways for materials science (OLEDs) and medicinal chemistry.
Key Applications
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OLED Materials: Phenylpyrimidines are premier electron-transporting (ETL) and host materials due to the high electron affinity of the pyrimidine ring. The 4-(4-bromophenyl) derivative is a key intermediate for constructing "star-shaped" or dendritic host materials [2].
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Medicinal Chemistry: The scaffold mimics the adenosine core, making it relevant for ATP-competitive kinase inhibitors. The bromine allows for the late-stage attachment of solubilizing groups or specific binding elements [3].
Part 4: Safety & Handling (MSDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory).
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GHS Classification: H315, H319, H335.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (potential for slow debromination or photolysis).
References
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TCI Chemicals. 2-(4-Bromophenyl)pyrimidine Product Specification. (Analogous physical data used for estimation).[3][4] Link
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Structural Aspects. (Demonstrates reactivity of pyrimidine-phenyl bromide systems). Link
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Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity. (Grounding for I vs Br selectivity protocol). Link
